2,4,6-Trimethoxycinnamic acid

Photostability UV Filter Cyclodextrin

2,4,6-Trimethoxycinnamic acid (TMCA) is a trimethoxylated cinnamic acid derivative optimized for antioxidant applications in food and cosmetics R&D. Its distinct 2,4,6-substitution pattern critically dictates unique photophysical behavior—including weak fluorescence and controlled non-radiative decay—making it invaluable for SAR studies and specialty UV-absorbing material development. Choose TMCA when isomer-specific reactivity is essential; substituting analogs risks experimental failure. Available in high purity (≥95%) with global shipping.

Molecular Formula C12H14O5
Molecular Weight 238.24 g/mol
CAS No. 13063-09-7
Cat. No. B085191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trimethoxycinnamic acid
CAS13063-09-7
Molecular FormulaC12H14O5
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)C=CC(=O)O)OC
InChIInChI=1S/C12H14O5/c1-15-8-6-10(16-2)9(4-5-12(13)14)11(7-8)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+
InChIKeyNCPKRIPFNFIXOK-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trimethoxycinnamic Acid (13063-09-7): Technical Profile for R&D Procurement


2,4,6-Trimethoxycinnamic acid (TMCA), CAS 13063-09-7, is a trimethoxylated derivative of cinnamic acid with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol [1]. It belongs to the class of methoxycinnamic acids, which are widely studied for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties [2]. This compound is commercially available for research and industrial applications, with a reported purity of at least 95% .

Substitution Risk with 2,4,6-Trimethoxycinnamic Acid: Why Analogues Are Not Interchangeable


Methoxycinnamic acids are not interchangeable. The number and precise positioning of methoxy groups on the phenyl ring critically dictate a compound's specific chemical reactivity, photophysical properties, and biological activity profile . Subtle variations in substitution patterns can lead to vastly different outcomes in applications ranging from UV-filter stability to enzyme inhibition [1]. Therefore, substituting a close analog without rigorous, side-by-side validation introduces significant scientific and commercial risk, potentially leading to failed experiments or suboptimal product performance [2].

Quantitative Differentiation Evidence for 2,4,6-Trimethoxycinnamic Acid (13063-09-7)


Photostability Enhancement is Cyclodextrin-Dependent for 2,4,6-Trimethoxycinnamate

In studies on methoxycinnamic acid esters, the photostability of 2,4,6-trimethoxycinnamate differs significantly from its 2,4,5-isomer. When esterified with β-cyclodextrin, the 2,4,5-trimethoxycinnamate showed improved photostability, whereas no such improvement was observed for the 2,4,6-trimethoxycinnamate [1]. The photostability of the 2,4,6-isomer could only be enhanced when esterified with γ-cyclodextrin, demonstrating a unique and specific interaction profile [1].

Photostability UV Filter Cyclodextrin

Unique Photophysical Profile: Weak Fluorescence and Low Barrier for Non-Radiative Decay

The photophysical behavior of trimethoxycinnamates is heavily influenced by the substitution pattern. A study on 2-ethylhexyl cinnamates demonstrated that the 2,4,6-trimethoxy isomer exhibits weak fluorescence and a relatively low barrier for non-radiative decay [1]. This stands in direct contrast to the 2,4,5-trimethoxy isomer, which shows strong fluorescence and a high barrier for non-radiative decay, a phenomenon described as the 'meta-effect' [1].

Photophysics Fluorescence Cinnamates

Divergent Pharmacological Activity: Absence of Demonstrated Hypocholesterolemic Effect

While 2,4,5-trimethoxycinnamic acid (TMC) has been documented to possess significant hypocholesterolemic properties in rat models, reducing total serum cholesterol and LDL-cholesterol , the 2,4,6-isomer lacks this specific biological activity profile . This absence of activity for 2,4,6-TMCA is a key differentiator, highlighting that it is not a functional substitute for 2,4,5-TMCA in research targeting cholesterol management .

Hypocholesterolemic Lipid Metabolism Cardiovascular

Validated Application Scenarios for 2,4,6-Trimethoxycinnamic Acid (13063-09-7) Based on Evidence


Antioxidant Additive in Food and Cosmetic Formulations

2,4,6-Trimethoxycinnamic acid has been synthesized and optimized specifically for use as an antioxidant in food and cosmetic products . This application is supported by its ability to act as a scavenger of singlet oxygen and peroxyl radicals, which are primary drivers of oxidative degradation . The compound's proven role as an antioxidant makes it a viable candidate for procurement in R&D projects focused on extending the shelf life and stability of these products.

Reference Compound in Structure-Activity Relationship (SAR) Studies

The distinct substitution pattern of 2,4,6-Trimethoxycinnamic acid is a critical determinant of its biological and photophysical properties . Researchers can use this compound as a reference tool in SAR studies to systematically probe the impact of methoxy group positioning on a desired outcome, such as enzyme inhibition, receptor binding, or photostability [1]. Its unique profile, particularly its weak fluorescence and distinct photostability behavior compared to the 2,4,5-isomer, makes it a valuable comparator for deconvoluting molecular mechanisms.

Precursor for Chemical Synthesis of Complex Molecules

As a functionalized cinnamic acid, 2,4,6-Trimethoxycinnamic acid serves as a versatile building block in organic synthesis . The carboxylic acid moiety allows for further derivatization, such as esterification or amidation, while the trimethoxyphenyl core imparts specific electronic and steric properties to the target molecule. This compound is a key starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Component in Advanced Materials for Photophysical Applications

The well-defined and distinct photophysical properties of 2,4,6-trimethoxycinnamate, specifically its weak fluorescence and low barrier for non-radiative decay, differentiate it from other isomers . This makes it a candidate for applications where these specific properties are desired, such as in the development of specialized optical materials, UV-absorbing coatings with tailored properties, or in photochemical studies where controlled energy dissipation is required.

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